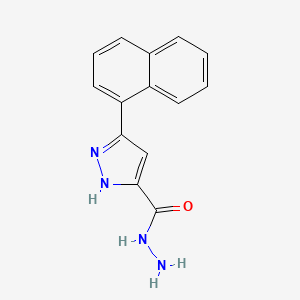

![molecular formula C22H19N5O2S B5543153 4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)

4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol" belongs to the class of triazole derivatives, which are known for their diverse pharmacological activities. The focus here is on the chemical aspects of this compound, including its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of triazole derivatives involves multiple steps, including the preparation of key intermediates through reactions such as condensation, cyclization, and substitution. A typical process for synthesizing such compounds involves starting from simple precursors like thiosemicarbazides or hydrazides, which are then reacted with various aldehydes to form arylidene hydrazides. Further cyclization and alkylation steps yield the final triazole compounds (Dave et al., 2007).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These methods provide insights into the dihedral angles, bond lengths, and overall geometry of the molecule, which are crucial for understanding its reactivity and interactions with biological targets (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of functional groups such as the benzyloxy and methoxybenzylidene groups can influence the reactivity of the triazole ring, leading to the formation of new compounds with potential biological activity. The chemical properties of these compounds are often studied in the context of their antimicrobial, anticancer, and anti-inflammatory activities, providing a link between chemical structure and biological function (Bekircan et al., 2008).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulation (Srivastava et al., 2016).

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological molecules are critical aspects of the chemical properties of triazole derivatives. Studies on these compounds often focus on their potential as inhibitors of enzymes or receptors, highlighting the importance of specific functional groups in mediating these interactions (Hanif et al., 2012).

Scientific Research Applications

Synthesis and Anticancer Evaluation

Compounds derived from 1,2,4-triazole, similar in structure to the requested compound, have been synthesized and evaluated for their anticancer activity against various cancer types. The research demonstrates the potential of these compounds in inhibiting the growth of cancer cells, highlighting their significance in the development of new anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antioxidant and α-Glucosidase Inhibitory Activities

Another study focuses on the synthesis and evaluation of Schiff bases containing 1,2,4-triazole rings for their antioxidant and α-glucosidase inhibitory activities. These findings underscore the therapeutic potential of triazole derivatives in treating oxidative stress-related diseases and managing diabetes through α-glucosidase inhibition (Pillai et al., 2019).

Antimicrobial Activities

The antimicrobial properties of 1,2,4-triazole derivatives have been extensively studied, revealing their effectiveness against a variety of microorganisms. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Corrosion Inhibition

Additionally, certain triazole derivatives serve as efficient corrosion inhibitors for metals, demonstrating the chemical versatility and industrial application of these compounds. Their ability to form protective layers on metal surfaces can significantly reduce corrosion, which is crucial for prolonging the lifespan of metal structures (Ansari, Quraishi, & Singh, 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S/c1-28-20-12-17(9-10-19(20)29-15-16-6-3-2-4-7-16)13-24-27-21(25-26-22(27)30)18-8-5-11-23-14-18/h2-14H,15H2,1H3,(H,26,30)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGWVXHPUUDOEO-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)

![1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)

![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)

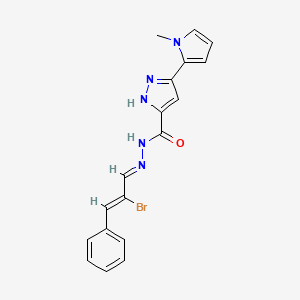

![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)